molecular formula C25H27ClN2O5 B266840 4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266840
M. Wt: 470.9 g/mol
InChI Key: SRFMYRUKMCSFGQ-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a pyrrolone derivative and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It may also modulate the activity of neurotransmitters in the brain, which may contribute to its potential as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
The pyrrolone derivative has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce pain and inflammation. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and specificity. It has been found to exhibit potent activity against cancer cells and inflammation at low concentrations. However, one limitation is its relatively high cost compared to other compounds used in research.

Future Directions

There are several potential future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various cancers. Additionally, research can focus on optimizing the synthesis method to improve yields and reduce costs.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyphenylacetic acid to form the final product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

The pyrrolone derivative has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antitumor activity in vitro against various cancer cell lines. Additionally, it has been studied for its anti-inflammatory and analgesic properties. The compound has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Molecular Formula

C25H27ClN2O5

Molecular Weight

470.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O5/c1-32-20-6-3-2-5-19(20)22-21(23(29)17-7-9-18(26)10-8-17)24(30)25(31)28(22)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22,29H,4,11-16H2,1H3/b23-21-

InChI Key

SRFMYRUKMCSFGQ-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCCN4CCOCC4

SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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